Dopamine β-Hydroxylase (DβH) Inhibitory Activity Relative to the Non-Fluorinated Analog
The target compound demonstrates measurable, albeit weak, inhibitory activity against dopamine β-hydroxylase (DβH), with a reported IC50 of 83,200 nM (83.2 µM) [1]. In contrast, the non-fluorinated parent scaffold, β-phenethylamine, is a known substrate for DβH with a KM value of 1 mM, indicating binding but not inhibition [2]. While both interact with the enzyme, the introduction of the 3,5-difluoro-O-alkyl-hydroxylamine group converts the scaffold from a substrate to a weak inhibitor, representing a functional change.
| Evidence Dimension | Dopamine β-Hydroxylase (DβH) Inhibition |
|---|---|
| Target Compound Data | IC50 = 83,200 nM (83.2 µM) |
| Comparator Or Baseline | β-Phenethylamine (non-fluorinated analog): KM = 1,000,000 nM (1 mM) as a substrate; no IC50 reported |
| Quantified Difference | The target compound acts as an inhibitor, while the comparator is a substrate, indicating a shift in biological function upon fluorination and O-alkylhydroxylamine formation. |
| Conditions | Inhibition of DβH enzyme in vitro (BindingDB & ChEMBL curated data originating from rat and human assays) [1] vs. DβH substrate kinetics from bovine enzyme [2]. |
Why This Matters
This demonstrates that the fluorinated O-alkylhydroxylamine structure confers a qualitatively different biological interaction profile compared to the simple phenethylamine scaffold, making it a distinct tool for studying DβH interactions.
- [1] BindingDB. BDBM50406079 | CHEMBL441985. Affinity Data: IC50 8.32E+4 nM for Dopamine beta-hydroxylase. View Source
- [2] Klinman, J.P.; Krueger, M. (1982). Dopamine beta-hydroxylase: activity and inhibition in the presence of beta-substituted phenethylamines. Biochemistry, 21, 67-75. Data curated in BRENDA. View Source
